N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(11-18-6-3-5-17-4-1-2-7-20(17)18)23-13-15-10-19(14-22-12-15)16-8-9-16/h1-7,10,12,14,16H,8-9,11,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMYCESMZFPPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Intermediate Synthesis
The synthesis of the pyridine-methylamine intermediate, 5-cyclopropylpyridin-3-ylmethylamine, is achieved through reductive amination of 5-cyclopropylpyridine-3-carbaldehyde with methylamine. Titanium(IV) isopropoxide serves as a Lewis acid catalyst, facilitating imine formation, while sodium cyanoborohydride (NaCNBH₃) enables selective reduction in ethanol at 80°C. This method yields the amine intermediate with 56% efficiency after purification via silica gel chromatography.
Reaction Conditions:
-
Catalyst: Titanium(IV) isopropoxide (1.2 equiv)
-
Reducing Agent: NaCNBH₃ (1.0 equiv)
-
Solvent: Ethanol (abs.)
-
Temperature: 80°C (30 min), then room temperature (18 hr)
Acylation with 2-(Naphthalen-1-yl)acetic Acid
The final step involves coupling 5-cyclopropylpyridin-3-ylmethylamine with 2-(naphthalen-1-yl)acetic acid using EDCI and HOBt in dichloromethane (DCM). Activation of the carboxylic acid proceeds at 0°C, followed by room-temperature stirring to ensure complete amide bond formation. This method achieves a 91% yield after chromatographic purification with ethyl acetate/heptane gradients.
Optimized Protocol:
-
Dissolve 2-(naphthalen-1-yl)acetic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM.
-
Add EDCI (1.1 equiv) and triethylamine (1.1 equiv) at 0°C.
-
Introduce 5-cyclopropylpyridin-3-ylmethylamine (1.05 equiv) and stir for 5 hr at room temperature.
-
Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Alternative Synthetic Routes and Comparative Analysis
Direct Coupling via Carbodiimide Reagents
An alternative pathway employs pre-formed 2-(naphthalen-1-yl)acetyl chloride, reacted with the amine intermediate in the presence of N-ethyl-N-isopropylpropan-2-amine (DIPEA). This method, conducted in DMSO at 100°C, achieves a 73% yield but requires stringent anhydrous conditions to prevent hydrolysis.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | DIPEA (2.6 equiv) |
| Temperature | 100°C |
| Yield | 73% |
Nucleophilic Substitution Strategies
Substitution of the pyridine ring’s chlorinated derivatives with cyclopropyl groups is explored using palladium-catalyzed cross-coupling. For instance, 4-chloro-6,7-dimethoxyquinazoline reacts with cyclopropylboronic acid under Suzuki-Miyaura conditions, though this method shows limited applicability to the target compound due to steric hindrance.
Optimization of Reaction Parameters
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DMSO enhance reaction rates by stabilizing charged intermediates, whereas non-polar solvents (e.g., hexane) improve post-reaction purification. Comparative studies reveal DMSO increases yields by 15–20% compared to tetrahydrofuran (THF).
Temperature and Catalytic Loading
Elevated temperatures (80–100°C) accelerate imine formation but risk side reactions such as over-reduction. Optimal catalytic loading of titanium(IV) isopropoxide (1.2 equiv) balances efficiency and cost.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with a retention time of 12.3 min.
Discussion of Byproducts and Purification Challenges
Major byproducts include unreacted 2-(naphthalen-1-yl)acetic acid and dimerized amine intermediates. Silica gel chromatography effectively removes these impurities, though recrystallization from hexane/ether mixtures offers superior purity for crystalline batches .
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl acetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and naphthalene moieties can engage in hydrophobic interactions, while the acetamide linkage can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound’s core structure aligns with other naphthalene-containing acetamides, but its pyridine and cyclopropyl substituents confer unique properties. Below is a detailed comparison with key analogs:
Key Differences and Implications
Substituent Effects on Bioactivity: Cyclopropylpyridine vs. Thiazolidinone/Triazole: The pyridine ring in the target compound may favor interactions with aromatic residues in enzyme binding pockets, while thiazolidinone or triazole derivatives (e.g., ) rely on hydrogen bonding via heterocyclic rings . Electron-Donating vs.
Pharmacokinetic Properties :
- The cyclopropyl group likely increases metabolic stability compared to nitro-substituted derivatives (e.g., ’s 3-nitrophenyl compound), which may undergo rapid reduction in vivo .
- Piperidine-containing analogs () show improved solubility due to the basic nitrogen, whereas the target compound’s pyridine may offer moderate solubility with pH-dependent ionization .
Synthetic Accessibility :
- The target compound’s synthesis likely involves amide coupling between 2-(naphthalen-1-yl)acetic acid and a 5-cyclopropylpyridin-3-ylmethylamine intermediate, contrasting with triazole derivatives synthesized via 1,3-dipolar cycloaddition () .
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene core and a cyclopropylpyridine moiety , which contribute to its unique chemical properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways involved in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The sulfonamide group in similar compounds has been shown to inhibit enzymes by forming hydrogen bonds with active sites, potentially applicable here as well.
- Receptor Modulation: The cyclopropylpyridine moiety may enhance binding affinity to specific receptors, possibly affecting neurotransmitter systems or cancer pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related naphthalene derivatives have demonstrated cytotoxicity against nasopharyngeal carcinoma (NPC-TW01) cells, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Naphthalene derivative | NPC-TW01 | 0.6 | Cell cycle arrest in S phase |
Antifungal Properties
The compound has also been synthesized with potential antifungal applications. Its structural characteristics may enable it to disrupt fungal cell membranes or inhibit essential metabolic pathways in fungi, making it a candidate for further exploration in antifungal drug development.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Biological Screening :
- Docking Studies :
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Cu(OAc)₂ (10 mol%) | RT | 6–8 h | 75–85% |
| 2 | EDC/HOBt, DMF | 0°C to RT | 12 h | 60–70% |
Basic: What spectroscopic techniques (e.g., NMR, IR) are critical for confirming the structure of this compound, and what key signals should be identified?
Methodological Answer:
- ¹H/¹³C NMR :
- Naphthalene protons : Multiplets at δ 7.20–8.40 ppm (aromatic H) .
- Pyridyl-CH₂ : Singlet at δ ~5.40 ppm (–NCH₂CO–) .
- Cyclopropyl protons : Distinct splitting patterns (δ 1.20–2.50 ppm) .
- IR :
- C=O stretch at ~1670–1680 cm⁻¹ (amide I band) .
–NH stretch at ~3260–3300 cm⁻¹ .
- C=O stretch at ~1670–1680 cm⁻¹ (amide I band) .
Q. Table 2: Key Spectroscopic Data
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Naphthalene | 7.20–8.40 | 120–134 | – |
| Pyridyl-CH₂ | ~5.40 (s) | 52–62 | – |
| Amide C=O | – | ~165–170 | 1670–1680 |
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Re-evaluate computational models :
- Use multiple docking software (e.g., AutoDock, Schrödinger) to cross-validate target binding poses .
- Adjust force fields (e.g., AMBER, CHARMM) to better reflect the compound’s electronic properties (e.g., cyclopropyl-induced ring strain) .
Experimental validation :
- Perform dose-response assays (e.g., IC₅₀) to confirm activity discrepancies .
- Analyze off-target interactions via proteome-wide profiling .
Q. Example Workflow :
- Step 1 : Predict bioactivity using PASS .
- Step 2 : Validate via SPR (surface plasmon resonance) binding assays.
- Step 3 : Compare MD simulations with crystallographic data (SHELX-refined structures) .
Advanced: What strategies are effective in analyzing and reconciling discrepancies in crystallographic data during structural elucidation?
Methodological Answer:
Data validation :
- Use SHELXL for refinement and check R-factor convergence (<5% for high-resolution data) .
- Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Handling twinning :
Contradiction resolution :
Q. Table 3: Crystallographic Parameters
| Parameter | Ideal Range | Tools |
|---|---|---|
| R-factor | <5% (high-res) | SHELXL |
| Twin fraction | <0.4 | PLATON |
Intermediate: What role does the cyclopropyl group on the pyridine ring play in the compound’s electronic properties and binding interactions?
Methodological Answer:
- Electronic effects :
- The cyclopropyl group introduces angle strain, increasing electron density on the pyridine ring, which enhances π-π stacking with aromatic residues in target proteins .
- Steric effects :
- Restricts rotational freedom, stabilizing specific binding conformations .
- Validation :
- Compare with non-cyclopropyl analogs via SAR studies (e.g., methyl or phenyl substitutions) .
Advanced: How can researchers design experiments to investigate the influence of the naphthalene moiety on pharmacokinetic properties?
Methodological Answer:
In vitro assays :
- Measure logP (octanol-water) to assess lipophilicity enhancement from the naphthalene group .
- Perform metabolic stability tests (e.g., liver microsomes) to evaluate CYP450 interactions .
In silico modeling :
Q. Table 4: Key Pharmacokinetic Parameters
| Parameter | Naphthalene Derivative | Non-Naphthalene Analog |
|---|---|---|
| logP | ~3.8 | ~2.5 |
| t₁/₂ (microsomes) | 45 min | 20 min |
Intermediate: What purification methods are most suitable for this compound, and how do solvent systems affect outcomes?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals .
- Chromatography :
- Normal-phase silica (hexane:EtOAc gradient) resolves polar byproducts .
- Reverse-phase C18 columns for isomers (ACN:H₂O mobile phase) .
Q. Optimization Tip :
- Adjust solvent polarity to match the compound’s solubility (e.g., DCM:MeOH for polar intermediates) .
Advanced: What are the best practices for validating the absence of synthetic byproducts or isomers in the final product?
Methodological Answer:
Analytical techniques :
- HPLC-MS with PDA detection to identify UV-active impurities .
- ¹H NMR (500 MHz) to detect diastereomeric splitting .
Control experiments :
- Synthesize and characterize potential byproducts (e.g., triazole isomers from 1,3-dipolar cycloadditions) .
Q. Table 5: Common Byproducts and Detection
| Byproduct | HPLC Retention Time | NMR δ (ppm) |
|---|---|---|
| Triazole isomer | 12.3 min | 8.50 (s) |
| Unreacted azide | 5.8 min | 4.20 (t) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
